molecular formula C15H26O B14353700 6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol CAS No. 90165-84-7

6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol

Cat. No.: B14353700
CAS No.: 90165-84-7
M. Wt: 222.37 g/mol
InChI Key: JJEDHOJMPIZRPR-UHFFFAOYSA-N
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Description

6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a bicyclo[3.1.1]heptane ring system with a dimethyl substitution, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic core. Subsequent functionalization steps, such as hydroxylation and alkylation, introduce the hex-4-en-3-ol moiety. Reaction conditions often include the use of catalysts, such as Lewis acids, and specific solvents to optimize yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The double bond in the hex-4-en-3-ol moiety can be reduced to form saturated alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure may also interact with enzymes and receptors, modulating their function. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(6,6-Dimethylbicyclo[311]heptan-2-yl)hex-4-en-3-ol is unique due to its combination of a bicyclic core with a hex-4-en-3-ol moiety

Properties

CAS No.

90165-84-7

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

6-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)hex-4-en-3-ol

InChI

InChI=1S/C15H26O/c1-4-13(16)7-5-6-11-8-9-12-10-14(11)15(12,2)3/h5,7,11-14,16H,4,6,8-10H2,1-3H3

InChI Key

JJEDHOJMPIZRPR-UHFFFAOYSA-N

Canonical SMILES

CCC(C=CCC1CCC2CC1C2(C)C)O

Origin of Product

United States

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